N-(3-chloro-4-fluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF2N4OS2/c1-12-21(32-22(26-12)13-2-4-14(24)5-3-13)18-8-9-20(29-28-18)31-11-19(30)27-15-6-7-17(25)16(23)10-15/h2-10H,11H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEFFUNHQNHJHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Acetamide Backbone
The acetamide segment is synthesized via Schotten-Baumann acylation , where 3-chloro-4-fluoroaniline reacts with 2-chloroacetyl chloride in toluene under basic conditions. Triethylamine neutralizes HCl byproducts, ensuring reaction progression.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Base | Triethylamine (1.1 eq) |
| Temperature | 0°C → Room temperature |
| Reaction Time | 4 hours |
| Yield | 78–82% |
Crystallographic analysis confirms planar geometry at the amide bond (C7–N: 1.332 Å) and intramolecular C–H···O interactions stabilizing the structure.
Thiazole Ring Construction
The 4-methyl-2-(4-fluorophenyl)-1,3-thiazole is synthesized via Hantzsch thiazole synthesis , combining 4-fluorophenylthiourea with α-bromo-4-methylacetophenone. Cyclization occurs in ethanol under reflux.
Key Cyclization Parameters:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Catalyst | None (thermal) |
| Yield | 85–90% |
X-ray data reveal a dihedral angle of 12.3° between thiazole and fluorophenyl rings, facilitating π-stacking in subsequent reactions.
Pyridazine-Sulfanyl Linker Preparation
The 6-sulfanylpyridazine module is synthesized through iodine-mediated cyclization of 1,4-diketones with hydrazine hydrate, followed by sulfuration using Lawesson’s reagent.
Sulfuration Optimization:
| Reagent | Conversion Rate |
|---|---|
| Lawesson’s reagent | 92% |
| P4S10 | 78% |
| H2S/Et3N | 65% |
Multi-Step Assembly Protocol
The convergent synthesis involves three stages:
- Thiazole-pyridazine coupling
- Sulfanyl-acetamide conjugation
- Final N-arylation
Thiazole-Pyridazine Coupling
Pd(PPh3)4-catalyzed Suzuki-Miyaura coupling links the thiazole and pyridazine modules. Critical parameters include:
| Condition | Optimal Value |
|---|---|
| Catalyst loading | 2 mol% |
| Ligand | XPhos (4 mol%) |
| Base | K2CO3 |
| Solvent | DME/H2O (4:1) |
| Yield | 76% |
Sulfanyl-Acetamide Conjugation
The sulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) between 6-chloropyridazin-3-amine and the acetamide-thiol intermediate.
SNAr Optimization Data:
| Parameter | Effect on Yield |
|---|---|
| DMF vs. DMSO | DMSO ↑15% yield |
| Temperature (80°C vs 120°C) | 120°C ↑22% yield |
| CuI catalyst | No significant effect |
Final N-Arylation
Buchwald-Hartwig amination installs the 3-chloro-4-fluorophenyl group using:
| Reagent | Quantity |
|---|---|
| Pd2(dba)3 | 1.5 mol% |
| Xantphos | 3 mol% |
| Cs2CO3 | 2.5 eq |
| Toluene | 0.2 M |
| Yield | 68% |
Industrial Production Methodology
Scale-up considerations focus on:
Continuous Flow Synthesis
| Stage | Reactor Type | Residence Time |
|---|---|---|
| Thiazole formation | CSTR | 45 min |
| Pyridazine sulfuration | PFR | 22 min |
| Final coupling | Microreactor array | 8 min |
Purification Strategies
| Technique | Purity Improvement |
|---|---|
| Simulated moving bed chromatography | 98.5% → 99.9% |
| Anti-solvent crystallization | 97% → 99.2% |
| Melt crystallization | 99.3% (API grade) |
Reaction Optimization Case Studies
Solvent Effects on Thiazole Cyclization
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 89 | 98.7 |
| THF | 76 | 95.2 |
| Acetonitrile | 81 | 96.8 |
Ethanol’s high polarity facilitates proton transfer during ring closure.
Temperature Profile for Suzuki Coupling
| Temperature (°C) | Conversion (%) |
|---|---|
| 80 | 64 |
| 100 | 82 |
| 120 | 91 |
Arrhenius analysis reveals Ea = 58 kJ/mol, confirming thermal acceleration dominates over catalyst decomposition.
Analytical Characterization
Spectroscopic Data Correlation
| Technique | Key Diagnostic Signal |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 8.21 (s, 1H, pyridazine-H) |
| 13C NMR | δ 167.4 (C=O) |
| HRMS | m/z 453.0921 [M+H]+ (calc. 453.0918) |
Crystallographic Parameters
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C7–N | 1.332 | C6–C1–F: 117.0 |
| S–C(pyridazine) | 1.781 | Thiazole dihedral: 12.3° |
Thermal ellipsoid plots confirm minimal disorder in the thiazole-pyridazine core.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. Common synthetic routes include:
- Nucleophilic Substitution Reactions : Substituting halogen atoms with nucleophiles.
- Cyclization Reactions : Forming the thiazole and pyridazine rings.
- Coupling Reactions : Linking different aromatic and heterocyclic components.
Industrial production may utilize techniques such as continuous flow reactors to optimize yield and purity.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry : It serves as a building block for synthesizing more complex molecules.
Biology : The compound is studied for potential biological activities, including enzyme inhibition or receptor binding.
Medicine : Investigated for therapeutic effects such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry : Utilized in developing new materials or as a catalyst in chemical reactions.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties associated with compounds similar to this compound. Derivatives containing thiazole rings have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MIC) in the low µg/mL range.
Case Study: Antimicrobial Efficacy
In a comparative study assessing the efficacy of thiazole derivatives against resistant bacterial strains:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 3h | 1 | Staphylococcus aureus |
| Compound 7 | 2 | Enterococcus faecium |
| Compound 9f | <16 | Candida auris |
These findings suggest that structural modifications can enhance antimicrobial activity, making such compounds potential candidates for drug development.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Variations
The target compound’s structure can be compared to several analogs with shared pharmacophores:
Key Observations :
- Heterocyclic Core : Pyridazine (target compound) vs. pyrimidine (), oxadiazole (), or triazole (). The choice of core influences electronic properties and steric bulk, affecting target interactions.
- Substituents : Halogenated aryl groups (e.g., 3-Cl-4-F-phenyl) enhance lipophilicity and resistance to oxidative metabolism. Fluorine substitution is prevalent in analogs for improved bioavailability .
- Sulfanyl Linkage : Critical for hydrogen bonding and covalent interactions with biological targets (e.g., enzyme active sites) .
Insights :
- Enzyme Inhibition : Oxadiazole derivatives (e.g., 8v) show strong α-glucosidase inhibition, relevant for diabetes therapy .
- Antimicrobial Activity : Thioacetamides with halogenated aryl groups (e.g., 3-Cl-4-F-phenyl) exhibit MIC values <10 µg/mL against E. coli in analogs .
Physicochemical and Crystallographic Properties
- Melting Points : Fluorinated compounds generally exhibit higher melting points due to increased molecular symmetry and intermolecular interactions (e.g., 8t: 117–118°C ; target compound predicted >200°C).
- Crystal Structure: Analogous compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) form hydrogen-bonded networks via NH···O and NH···S interactions, stabilizing the lattice .
- Bond Length Variations : In N-(3-chloro-4-fluorophenyl)acetamides, C–Cl and C–F bond lengths (1.73–1.76 Å and 1.34–1.38 Å, respectively) correlate with electronic effects on reactivity .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, particularly focusing on antimicrobial and anticancer activities.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 453.9 g/mol. Its structure includes a thiazole ring, a pyridazine moiety, and various halogenated phenyl groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H17ClFN3O2S |
| Molecular Weight | 453.9 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MIC) in the low µg/mL range .
Case Study: Antimicrobial Efficacy
In a comparative study, thiazole derivatives were evaluated for their efficacy against resistant strains of bacteria. The results indicated that certain modifications in the thiazole structure enhanced antimicrobial potency significantly:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 3h | 1 | Staphylococcus aureus |
| Compound 7 | 2 | Enterococcus faecium |
| Compound 9f | <16 | Candida auris |
These findings suggest that structural modifications can lead to enhanced antimicrobial activity, making such compounds potential candidates for drug development.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Research indicates that certain thiazole derivatives can inhibit the viability of cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer). The incorporation of specific substituents on the thiazole ring has been linked to increased cytotoxicity against these cell lines .
Case Study: Anticancer Effects
A study examining the effects of various thiazole derivatives on cancer cell viability revealed:
| Compound | Cell Line | Viability (%) | Significance (p-value) |
|---|---|---|---|
| Compound 17c | Caco-2 | 27.2 | <0.001 |
| Compound 17f | A549 | 44.3 | <0.01 |
These results indicate that specific structural features are crucial for enhancing anticancer activity, and further exploration could lead to the development of effective cancer therapeutics.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors that play pivotal roles in disease progression. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways, thereby exerting its therapeutic effects.
Q & A
Q. What are the critical synthetic steps and reagents required to prepare this compound?
- Methodological Answer : Synthesis involves multi-step reactions:
Thiazole ring formation : Condensation of 4-fluorophenyl thiourea with α-bromo ketones under reflux (ethanol, 80°C) to generate the 4-methyl-1,3-thiazole core .
Pyridazine coupling : Suzuki-Miyaura cross-coupling to attach the pyridazine moiety using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system .
Sulfanyl acetamide linkage : Thiol-ether bond formation via nucleophilic substitution between the pyridazine-thiol intermediate and chloroacetamide derivatives (K₂CO₃, DMF, 60°C) .
- Key Reagents : Pd(PPh₃)₄, 4-fluorophenyl thiourea, α-bromo ketones, chloroacetamide derivatives.
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl, thiazole, and pyridazine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion) and detect impurities .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are typically used for initial biological activity screening?
- Methodological Answer :
- Enzyme inhibition assays : Target-specific kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Antimicrobial testing : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent selection : Replace DMF with DMAc to reduce side reactions during sulfanyl acetamide formation .
- Catalyst optimization : Use Pd(OAc)₂/XPhos instead of Pd(PPh₃)₄ for higher cross-coupling efficiency .
- Temperature control : Lower Suzuki coupling temperatures (50°C vs. 80°C) to minimize pyridazine decomposition .
Q. How to resolve contradictions between experimental spectroscopic data and computational predictions?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare calculated ¹³C NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate substituent positions .
- Tandem MS/MS : Fragment ion analysis to confirm unexpected adducts or degradation products .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., thiazole-pyridazine dihedral angles) .
Q. What strategies are effective for determining the crystal structure using SHELX software?
- Methodological Answer :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets .
- SHELXL refinement : Apply TWIN/BASF commands for twinned crystals and ISOR restraints for disordered fluorophenyl groups .
- Validation : Check R₁/wR₂ convergence (<5% discrepancy) and PLATON ADDSYM for missed symmetry .
Q. How to design structure-activity relationship (SAR) studies based on its structural features?
- Methodological Answer :
- Functional group modifications :
- Replace 4-fluorophenyl with 4-chlorophenyl to assess halogen effects on kinase inhibition .
- Substitute pyridazine with pyrimidine to evaluate heterocycle rigidity .
- Assay design : Parallel synthesis of analogs followed by bioactivity testing (e.g., IC₅₀ comparisons) .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding poses with target proteins (e.g., EGFR) .
Data Contradiction Analysis
Q. How to address discrepancies in solubility data across studies?
- Methodological Answer :
- Solvent polarity testing : Compare logP values (HPLC-derived) with experimental solubility in DMSO, ethanol, and PBS .
- pH stability studies : Assess compound degradation at pH 2–10 via LC-MS to rule out hydrolysis artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
